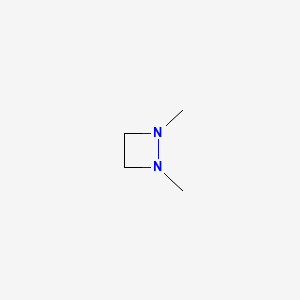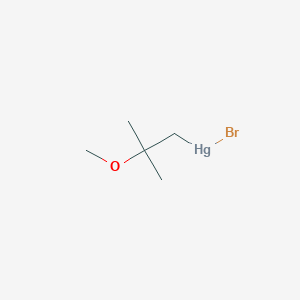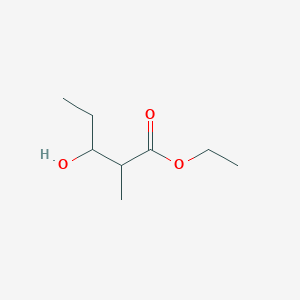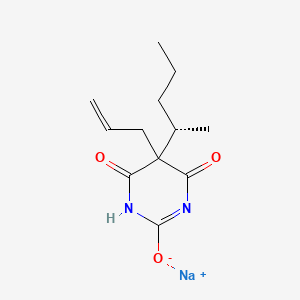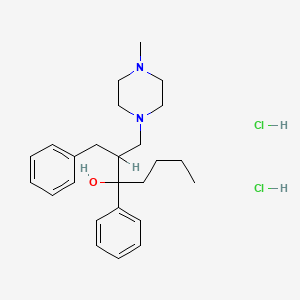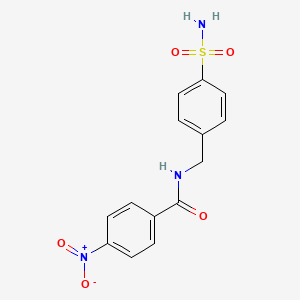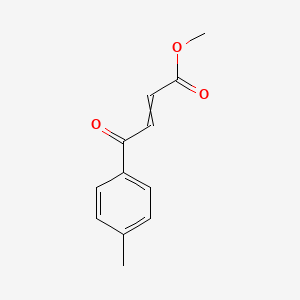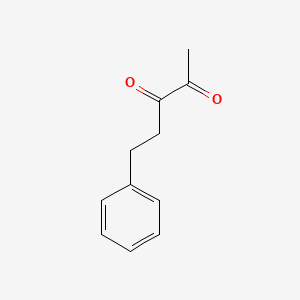
2,3-Pentanedione, 5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pentanedione, 5-phenyl- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 3 positions of the pentane chain, with a phenyl group attached at the 5 position
Synthetic Routes and Reaction Conditions:
Phenylation with Diphenyliodonium Chloride: One method involves the phenylation of 2,4-pentanedione using diphenyliodonium chloride. The reaction is carried out in an anhydrous environment, typically using liquid ammonia as a solvent.
Condensation of Bio-derived Lactic Acid: Another method involves the condensation of bio-derived lactic acid over polymorphic zirconium dioxide (ZrO2) as a catalyst.
Industrial Production Methods:
Types of Reactions:
Oxidation: 2,3-Pentanedione, 5-phenyl- can undergo oxidation reactions, where the diketone groups are further oxidized to form carboxylic acids.
Reduction: Reduction of the diketone groups can lead to the formation of alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2,3-Pentanedione, 5-phenyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-pentanedione, 5-phenyl- involves its interaction with molecular targets through its carbonyl groups. These groups can form hydrogen bonds and participate in nucleophilic addition reactions. The phenyl group can engage in π-π interactions with aromatic residues in biological molecules, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,3-Pentanedione: A simpler diketone without the phenyl group.
Acetylpropionyl: Another diketone with similar chemical properties.
Diacetyl: A diketone known for its buttery flavor, used in food and beverage industries.
Uniqueness: The phenyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
52017-06-8 |
|---|---|
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
5-phenylpentane-2,3-dione |
InChI |
InChI=1S/C11H12O2/c1-9(12)11(13)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
Clé InChI |
HGOHRJMSPHMBDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


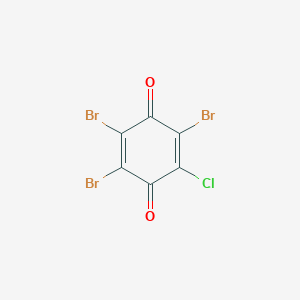
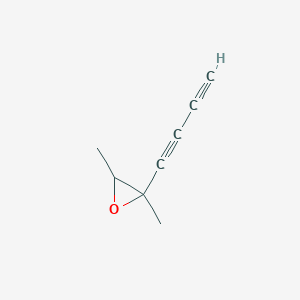
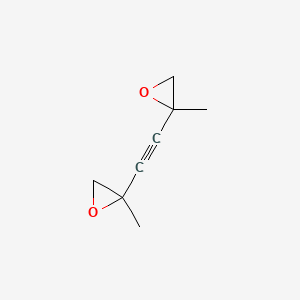
![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
